Product packaging for 2-(3,4-Dimethylphenyl)pyrrole(Cat. No.:CAS No. 142425-97-6)

2-(3,4-Dimethylphenyl)pyrrole

Cat. No.: B8818924
CAS No.: 142425-97-6
M. Wt: 171.24 g/mol
InChI Key: DVRRKCFESJQEKA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrrole (B145914) Chemistry Research

The journey of pyrrole chemistry began in 1834 when it was first identified by F. F. Runge as a component of coal tar. wikipedia.orgbiointerfaceresearch.com It was later isolated from the pyrolysate of bone in 1857. atamanchemicals.comwikipedia.org The name "pyrrole" is derived from the Greek word "pyrrhos," meaning "reddish" or "fiery," a nod to the red color it imparts to pinewood when moistened with hydrochloric acid. atamanchemicals.comwikipedia.org Early research focused on its isolation and the elucidation of its structure, which was determined by August Wilhelm von Hofmann in 1858. numberanalytics.com

Over the decades, research has evolved from basic characterization to the development of numerous synthetic methods for creating pyrrole and its derivatives. researchgate.net Classic named reactions such as the Paal-Knorr synthesis, Hantzsch pyrrole synthesis, and Knorr pyrrole synthesis have been foundational in this endeavor. wikipedia.orgmdpi.com The discovery that the pyrrole ring is a key structural motif in many vital natural products, including heme, chlorophyll, vitamin B12, and various alkaloids, significantly propelled research into its synthesis and functionalization. wikipedia.orgbritannica.com This has led to the development of more advanced and efficient synthetic strategies, including metal-catalyzed cross-coupling reactions and green chemistry approaches. researchgate.netnih.govsemanticscholar.org

Importance of Aryl-Substituted Pyrroles in Contemporary Organic Chemistry

The synthesis of aryl-substituted pyrroles is a key area of research, with methods like the Suzuki-Miyaura coupling reaction providing efficient pathways to these compounds. nih.gov These derivatives serve as crucial intermediates in the synthesis of more complex molecules, including those with applications in medicinal chemistry and materials science. numberanalytics.comnih.gov For instance, pyrrole derivatives are utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.com

Specific Research Focus on 2-(3,4-Dimethylphenyl)pyrrole within Pyrrole Chemistry

Within the vast family of aryl-substituted pyrroles, this compound has garnered specific research interest. This particular compound features a 3,4-dimethylphenyl group attached to the second position of the pyrrole ring. The electronic and steric effects of the dimethylphenyl substituent can influence the reactivity of the pyrrole ring and its potential applications. Research into this and structurally similar compounds often involves their synthesis and characterization to explore their potential as building blocks for larger, more complex molecules with desired properties.

Table 1: Properties of this compound

Property Value
CAS Number 142425-97-6 bldpharm.com
Molecular Formula C12H13N bldpharm.com
Molecular Weight 171.24 g/mol bldpharm.com
MDL Number MFCD20678438 bldpharm.com

Overview of Research Methodologies Employed in Pyrrole Studies

The study of pyrroles, including this compound, employs a wide range of research methodologies.

Synthesis: The creation of pyrrole derivatives is fundamental. A variety of synthetic routes are utilized, from classical methods like the Paal-Knorr synthesis to modern, metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. nih.govorganic-chemistry.org Other notable methods include the Huisgen [3+2] cycloaddition and reactions involving TosMIC (tosylmethyl isocyanide). mdpi.commdpi.com The choice of method often depends on the desired substitution pattern and the availability of starting materials. nih.gov Green synthesis approaches, utilizing methods like microwave irradiation and environmentally benign solvents, are also becoming increasingly prevalent. researchgate.netsemanticscholar.org

Spectroscopic Characterization: Once synthesized, the precise structure of the pyrrole derivative must be confirmed. This is typically achieved through a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the determination of its connectivity and stereochemistry. mdpi.combohrium.com

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups within the molecule. mdpi.combohrium.com

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structural elucidation. acs.org

Chromatographic Techniques: Techniques such as thin-layer chromatography (TLC) and column chromatography are essential for monitoring the progress of reactions and for the purification of the synthesized compounds. beilstein-journals.org

Computational Chemistry: In recent years, computational methods such as Density Functional Theory (DFT) have been employed to study the electronic structure, reactivity, and potential properties of pyrrole derivatives. bohrium.com These theoretical studies can complement experimental findings and guide the design of new compounds with specific characteristics.

Table 2: Common Research Methodologies in Pyrrole Chemistry

Methodology Application
Synthesis Creation of novel pyrrole derivatives
NMR Spectroscopy Structural elucidation
IR Spectroscopy Functional group identification
Mass Spectrometry Molecular weight determination
Chromatography Purification and reaction monitoring
Computational Chemistry Theoretical property prediction

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142425-97-6

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-1H-pyrrole

InChI

InChI=1S/C12H13N/c1-9-5-6-11(8-10(9)2)12-4-3-7-13-12/h3-8,13H,1-2H3

InChI Key

DVRRKCFESJQEKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CN2)C

Origin of Product

United States

Synthetic Methodologies for 2 3,4 Dimethylphenyl Pyrrole

Classical Approaches to Pyrrole (B145914) Synthesis and Their Adaptation for 2-(3,4-Dimethylphenyl)pyrrole

Traditional methods for pyrrole synthesis, developed over a century ago, remain cornerstones of heterocyclic chemistry. Their enduring utility lies in their conceptual simplicity and the ready availability of starting materials. This section explores how these classical name reactions can be applied to the specific synthesis of this compound.

Paal–Knorr Synthesis and Modified Variants

The Paal-Knorr synthesis is arguably the most widely used method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgalfa-chemistry.com The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org For the synthesis of this compound, the logical precursors would be a 1,4-dicarbonyl compound bearing the 3,4-dimethylphenyl group and an ammonia source.

The core of the Paal-Knorr mechanism involves the initial formation of a hemiaminal by the attack of the amine on a protonated carbonyl group. uctm.eduwikipedia.org This is followed by a second attack of the amine on the remaining carbonyl, leading to a 2,5-dihydroxytetrahydropyrrole intermediate, which then dehydrates to yield the aromatic pyrrole ring. uctm.eduwikipedia.org

Starting Material 1Starting Material 2Catalyst/ConditionsProductNotes
1-(3,4-Dimethylphenyl)-1,4-butanedioneAmmonia or Ammonium salt (e.g., NH₄OAc)Acetic acid, heatThis compoundA direct application of the classical Paal-Knorr reaction. The required diketone can be synthesized via various methods, including Friedel-Crafts acylation of 1,2-dimethylbenzene.
Hexane-2,5-dione3,4-DimethylanilineAcid catalyst (e.g., p-TsOH), heat1-(3,4-Dimethylphenyl)-2,5-dimethylpyrroleThis variation produces an N-substituted pyrrole, not the target compound, but illustrates the versatility of the Paal-Knorr reaction. rsc.org
2,5-Dimethoxytetrahydrofuran3,4-DimethylanilineIron(III) chloride, water1-(3,4-Dimethylphenyl)pyrroleA modified approach using a stable precursor to the 1,4-dicarbonyl system. organic-chemistry.org

A significant challenge in applying the Paal-Knorr synthesis is the availability of the requisite 1,4-dicarbonyl precursors. alfa-chemistry.com However, modern modifications have introduced more accessible starting materials and milder reaction conditions. For instance, various Lewis acids, solid acids like silica-supported sulfuric acid, and even catalyst- and solvent-free conditions have been developed to improve the efficiency and environmental footprint of the Paal-Knorr reaction. researchgate.netrsc.orgrgmcet.edu.inias.ac.in A notable development is the use of a combined-acid catalytic system, employing both a Lewis acid and a chiral phosphoric acid, to achieve highly atroposelective synthesis of arylpyrroles, which could be conceptually applied to chiral derivatives of the target compound. nih.gov

Hantzsch Pyrrole Synthesis and Related Condensation Reactions

The Hantzsch pyrrole synthesis provides another classical route, involving the reaction of an α-haloketone with a β-ketoester and ammonia or a primary amine. wikipedia.org While versatile, its application to the synthesis of a specific, unsymmetrically substituted pyrrole like this compound can be complex due to the potential for multiple condensation pathways and the need for carefully chosen starting materials to control regioselectivity.

To synthesize this compound via the Hantzsch method, one would theoretically require a β-ketoester, an α-haloketone bearing the 3,4-dimethylphenyl group, and an ammonia source. The mechanism begins with the formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the pyrrole ring. wikipedia.org

Starting Material 1Starting Material 2Starting Material 3ProductNotes
Ethyl acetoacetate2-Bromo-1-(3,4-dimethylphenyl)ethan-1-oneAmmoniaEthyl 5-methyl-2-(3,4-dimethylphenyl)-1H-pyrrole-3-carboxylateThis reaction would produce a polysubstituted pyrrole. Subsequent decarboxylation would be necessary to obtain the target compound.
Enamine (from a β-dicarbonyl compound and 3,4-dimethylaniline)α-haloketone-N-(3,4-dimethylphenyl) substituted pyrroleThis variation would lead to an N-aryl pyrrole, not the desired C-aryl isomer.

The Hantzsch synthesis and related multi-component reactions are powerful for building highly substituted pyrrole rings. researchgate.net However, for a less substituted target like this compound, the need for multiple functional groups on the starting materials, which may require subsequent removal, can make this approach less direct than the Paal-Knorr synthesis.

Knorr Pyrrole Synthesis and Related Amine-Aldehyde Condensations

The Knorr pyrrole synthesis is a condensation reaction between an α-amino-ketone and a compound with an electron-withdrawing group alpha to a carbonyl group. wikipedia.org A key feature of this method is the in situ preparation of the α-amino-ketone, often from an oxime, due to its inherent instability and tendency to self-condense. wikipedia.org

Applying the Knorr synthesis to this compound would necessitate the reaction of an α-amino ketone with a β-ketoaldehyde or β-diketone where one of the carbonyls is masked or selectively reactive. The mechanism involves the condensation of the amine and ketone to form an imine, which tautomerizes to an enamine. This is followed by cyclization and elimination of water to form the pyrrole. wikipedia.org

Starting Material 1Starting Material 2Catalyst/ConditionsProductNotes
α-Amino ketone/aldehyde1-(3,4-Dimethylphenyl)-1,3-butanedioneZinc, acetic acidSubstituted pyrroleThe regioselectivity of the condensation would be a critical factor to control. This would likely yield a polysubstituted pyrrole requiring further modification.
3,4-DimethylanilineHexane-2,5-dioneAcid catalyst1-(3,4-Dimethylphenyl)-2,5-dimethylpyrroleThis is technically a Paal-Knorr reaction but highlights the use of an aniline (B41778) in pyrrole synthesis, which is also a feature of some Knorr-related condensations. nih.gov

The classical Knorr synthesis is particularly well-suited for producing specific isomers of polysubstituted pyrroles, such as the famous "Knorr's Pyrrole," diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate. wikipedia.orgpku.edu.cn For a simpler target like this compound, this method might be overly complex unless a specific substitution pattern is desired from which the target can be derived.

Modern Catalytic Strategies for the Construction of this compound

While classical methods are robust, modern organic synthesis has increasingly turned to catalytic strategies to improve efficiency, selectivity, and substrate scope. These approaches often involve transition-metal catalysis or novel oxidative cyclizations, providing new avenues to construct the 2-arylpyrrole framework.

Transition-Metal-Catalyzed Annulation Reactions for Pyrrole Ring Formation

Transition-metal catalysis has revolutionized the formation of C-C and C-N bonds, enabling the construction of heterocyclic rings through novel annulation strategies. For the synthesis of 2-arylpyrroles, palladium-catalyzed cross-coupling and annulation reactions are particularly prominent.

One powerful approach involves the palladium-catalyzed coupling of a pyrrole precursor with an aryl halide. For instance, (pyrrolyl)zinc chloride can be coupled with a range of aryl halides, including those bearing a 3,4-dimethylphenyl group, using a palladium precatalyst and specific phosphine (B1218219) ligands. acs.org Another strategy involves a [3+2] annulation, where a five-membered ring is constructed from a three-atom and a two-atom component. For example, a phosphine-catalyzed [3+2] annulation between an aldimine and an allenoate can be used to construct a pyrroline (B1223166) ring, which can then be oxidized to the pyrrole. wpmucdn.comnih.gov

Reaction TypeSubstrate 1Substrate 2Catalyst SystemProduct
Suzuki Coupling2-Bromopyrrole (N-protected)3,4-Dimethylphenylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), baseN-protected this compound
C-H ArylationN-substituted pyrrole1-Bromo-3,4-dimethylbenzenePd catalyst (e.g., Pd(OAc)₂), ligandN-substituted this compound
[3+2] AnnulationAldimine (CF₃-containing)AllenoateChiral phosphine catalystChiral 2-pyrroline, then oxidized to 2-arylpyrrole
Annulative π-extension1-(aryl)pyrrole1,2-DihalobenzenePd(OAc)₂Pyrrolo[1,2-f]phenanthridines (related polycyclic structures)

These catalytic methods offer significant advantages in terms of functional group tolerance and the ability to construct complex pyrroles. The development of sequential, one-pot procedures, such as a phosphine-catalyzed annulation followed by an oxidative chirality transfer, provides rapid access to axially chiral 2-arylpyrroles. wpmucdn.comnih.gov

Oxidative Cyclization Methodologies for Pyrrole Synthesis

Oxidative cyclization represents an increasingly important strategy for heterocycle synthesis, often proceeding under mild conditions and with high atom economy. These methods typically involve the formation of the pyrrole ring through an oxidative C-C or C-N bond formation.

For the synthesis of 2-arylpyrroles, a notable method is the palladium(II)-catalyzed oxidative C-H bond arylation and amination. In this approach, an N-homoallylic amine reacts with an arylboronic acid, such as 3,4-dimethylphenylboronic acid, in the presence of a palladium catalyst and an oxidant. The reaction proceeds via an oxidative arylation of the alkene followed by an intramolecular aza-Wacker cyclization to form the pyrrole ring. acs.org Another approach involves the oxidative radical arylation of pyrrole itself, although this typically targets C-2 arylation of a pre-formed pyrrole ring rather than its de novo synthesis. acs.org A Chinese patent describes the synthesis of methyl 2-(3,4-dimethylphenyl)-1H-pyrrole-4-carboxylate through an oxidative cyclization of enamine ester compounds. google.com

Reaction TypeSubstrate 1Substrate 2Reagent/CatalystProduct
Pd-Catalyzed Oxidative CyclizationN-homoallylic amine3,4-Dimethylphenylboronic acidPd(OAc)₂, oxidant (e.g., benzoquinone)Substituted this compound
DDQ Oxidative AromatizationEthyl 2-(3,4-dimethylphenyl)-Δ¹-pyrroline-5-carboxylateDDQ-Ethyl this compound-5-carboxylate
Iodoxybenzoic acid-mediated oxidative cyclizationN-hydroxyalkyl enamine-IBX2,3-disubstituted pyrroles

These oxidative methods provide efficient pathways to polysubstituted pyrroles and are often characterized by their operational simplicity and tolerance of various functional groups. The ability to forge key bonds under oxidative conditions avoids the need for pre-functionalized starting materials, representing a more streamlined synthetic approach.

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have increasingly influenced the development of synthetic methodologies for pyrroles, aiming to create more environmentally friendly and sustainable processes. rsc.orgcognitoedu.org This involves the use of safer solvents, catalysts, and reaction conditions that minimize waste and energy consumption. cognitoedu.org

One notable green approach is the use of water as a solvent. Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and inexpensive nature. scirp.orgnih.gov For instance, a three-component reaction of phenacyl bromides, pentane-2,4-dione, and an amine in an aqueous medium using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst has been reported for the synthesis of substituted pyrroles. scirp.org This method is convenient and applicable to a wide range of amines and phenacyl bromides, making it an eco-friendly alternative to traditional methods that often rely on volatile and toxic organic solvents. scirp.org

Another sustainable strategy involves multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. nih.gov MCRs are atom-economical and can reduce the number of synthetic steps, thereby minimizing waste and resource consumption. cognitoedu.orgorganic-chemistry.org An example is the Pd(II)-catalyzed three-component cascade reaction of amines, alkyne esters, and alkenes to produce 2,3,4-trisubstituted pyrroles in good to excellent yields. organic-chemistry.org This method demonstrates broad functional group tolerance and is considered an atom-economical and environmentally friendly pathway for pyrrole synthesis. organic-chemistry.org

Photochemical and electrochemical methods are also emerging as powerful tools for sustainable pyrrole synthesis. rsc.org These techniques often proceed under mild conditions and can offer unique mechanistic pathways for the construction of the pyrrole ring from various nitrogen-containing precursors. rsc.org

The use of reusable catalysts is another key aspect of green synthetic routes. For example, bismuth(III) triflate has been employed as a moisture-stable and reusable catalyst for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, a class of compounds that can be related to pyrrole synthesis. scirp.org Similarly, nano copper catalysts have been used for the reaction of vinyl azides with terminal alkynes to produce substituted pyrroles, offering high efficiency and regioselectivity. organic-chemistry.org

The table below summarizes some green synthetic approaches relevant to the synthesis of substituted pyrroles.

Green Chemistry ApproachKey FeaturesExample ReactionReference
Aqueous Medium Synthesis Utilizes water as a safe and environmentally benign solvent.DABCO-catalyzed reaction of phenacyl bromides, pentane-2,4-dione, and amines. scirp.org
Multicomponent Reactions High atom economy, reduces synthetic steps and waste.Pd(II)-catalyzed cascade reaction of amines, alkyne esters, and alkenes. organic-chemistry.org
Photochemical/Electrochemical Mild reaction conditions, unique mechanistic pathways.Construction of pyrroles from various N-containing precursors. rsc.org
Reusable Catalysts Reduces catalyst waste and cost.Bismuth(III) triflate catalyzed synthesis of pyrido[2,3-d]pyrimidines. scirp.org
Nano Catalysis High efficiency and regioselectivity.Nano copper-catalyzed reaction of vinyl azides with terminal alkynes. organic-chemistry.org

Functional Group Transformations and Derivatization Routes Leading to this compound

The synthesis of this compound can be achieved through various functional group transformations and derivatization routes, starting from simpler precursors. These methods often involve the construction of the pyrrole ring followed by or preceded by the introduction of the 3,4-dimethylphenyl group.

One common strategy is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. semanticscholar.orgchim.it To synthesize this compound, one could envision a reaction between a suitable 1,4-dicarbonyl precursor and 3,4-dimethylaniline.

Another important method is the Knorr pyrrole synthesis , which utilizes an α-amino ketone and a compound with an active methylene (B1212753) group. wikipedia.org This approach allows for the construction of substituted pyrroles with good control over the substitution pattern.

The Van Leusen reaction provides a route to pyrroles from tosylmethyl isocyanide (TosMIC) and an enone. wikipedia.org This reaction proceeds via a Michael addition followed by cyclization and elimination of the tosyl group.

Furthermore, cycloaddition reactions offer a powerful tool for constructing the pyrrole ring. For instance, a [3+2] cycloaddition reaction between an appropriate dipolarophile and a three-atom component can lead to the formation of the five-membered pyrrole ring. rsc.org

Derivatization of a pre-formed pyrrole ring is also a viable strategy. For example, N-arylation of pyrrole with a 3,4-dimethylphenyl halide or a related derivative in the presence of a suitable catalyst could potentially yield N-(3,4-dimethylphenyl)pyrrole. Subsequent functionalization at the 2-position, for instance through a Vilsmeier-Haack reaction to introduce an aldehyde group, followed by reduction or other transformations, could lead to the desired product. vulcanchem.com

The table below outlines some key reactions that can be adapted for the synthesis of this compound.

Reaction TypeReactantsKey Features
Paal-Knorr Synthesis 1,4-Dicarbonyl compound + 3,4-DimethylanilineA classic and widely used method for pyrrole synthesis. semanticscholar.orgchim.it
Knorr Pyrrole Synthesis α-Amino ketone + Active methylene compoundAllows for the synthesis of highly substituted pyrroles. wikipedia.org
Van Leusen Reaction Tosylmethyl isocyanide (TosMIC) + EnoneUseful for the synthesis of 3,4-disubstituted pyrroles. wikipedia.org
[3+2] Cycloaddition Dipolarophile + Three-atom componentA versatile method for constructing five-membered rings. rsc.org
N-Arylation Pyrrole + 3,4-Dimethylphenyl halideIntroduces the aryl group onto the pyrrole nitrogen.
Vilsmeier-Haack Reaction N-Arylpyrrole + POCl₃/DMFIntroduces a formyl group at the 2-position of the pyrrole ring. vulcanchem.com

Stereochemical Control and Regioselectivity in this compound Synthesis

Achieving stereochemical and regiochemical control is a critical aspect of modern organic synthesis, particularly for creating complex molecules with specific biological activities. In the context of synthesizing substituted pyrroles like this compound, controlling the position of substituents on the pyrrole ring (regioselectivity) is paramount.

Several synthetic methodologies offer excellent regioselectivity. For example, a Pd(II)-catalyzed three-component cascade reaction of amines, alkyne esters, and alkenes allows for the direct and regioselective synthesis of 2,3,4-trisubstituted pyrroles. organic-chemistry.org The mechanism involves a regioselective alkene migratory insertion, which dictates the final substitution pattern. organic-chemistry.org

Another example of regioselective synthesis involves the rearrangement of O-vinyl oximes. nih.gov The regioselectivity between the formation of 2,3,4- or 2,3,5-trisubstituted pyrroles can be controlled by the choice of α-substituent or the addition of an amine base, which influences whether a scirp.orgscirp.org or scirp.orgnih.gov sigmatropic rearrangement occurs. nih.gov

In the context of this compound, the primary concern is the regioselective introduction of the 3,4-dimethylphenyl group at the 2-position of the pyrrole ring. This can be achieved through methods that inherently favor substitution at this position. For example, in the Paal-Knorr synthesis, the structure of the starting 1,4-dicarbonyl compound would determine the position of the substituents on the final pyrrole product.

Furthermore, transition-metal-catalyzed reactions often exhibit high regioselectivity. A copper-catalyzed three-component reaction of aldehydes, ketones, and alkyl isocyanoacetates has been shown to produce 2,3,4-trisubstituted 1H-pyrroles exclusively, demonstrating excellent regioselectivity. rsc.org Similarly, a divergent synthesis approach using ketoxime acetates and ynals allows for the selective formation of either pyrroles or isoquinolines by simply switching the catalyst and solvent, highlighting the role of reaction conditions in controlling regioselectivity. nih.govacs.org

The table below highlights methodologies that offer significant control over regioselectivity in pyrrole synthesis.

MethodControl FactorOutcomeReference
Pd(II)-Catalyzed Cascade Alkene migratory insertionRegioselective formation of 2,3,4-trisubstituted pyrroles. organic-chemistry.org
Rearrangement of O-vinyl oximes α-substituent or amine baseControlled synthesis of 2,3,4- or 2,3,5-trisubstituted pyrroles. nih.gov
Copper-Catalyzed 3-Component Reaction Reaction mechanismExclusive formation of 2,3,4-trisubstituted 1H-pyrroles. rsc.org
Divergent Synthesis with Ketoxime Acetates Catalyst and solventSelective synthesis of pyrroles or isoquinolines. nih.govacs.org

While stereochemical control is less of a concern for the synthesis of the achiral this compound itself, it becomes crucial when synthesizing derivatives with chiral centers. In such cases, enantioselective catalytic methods would be employed.

Yield Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing the yield and ensuring the scalability of a synthetic route are crucial for both academic research and potential industrial applications. For the laboratory synthesis of this compound, several factors need to be considered to maximize the product yield and ensure the process can be scaled up if necessary.

Yield Optimization:

The optimization of reaction conditions is a key step in maximizing the yield. This typically involves a systematic study of various parameters, including:

Catalyst: The choice and loading of the catalyst can significantly impact the reaction rate and yield. For example, in a Pd(II)-catalyzed synthesis of pyrroles, optimizing the palladium source and its concentration was crucial for achieving high yields. organic-chemistry.org

Solvent: The polarity and boiling point of the solvent can influence the solubility of reactants and the reaction temperature, thereby affecting the yield. beilstein-journals.org Some modern methods favor green solvents like water or ionic liquids to improve sustainability without compromising yield. scirp.orgorganic-chemistry.org

Temperature: Reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts and decomposition of the desired product. Finding the optimal temperature is essential for maximizing the yield.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) helps in determining the optimal reaction time to ensure complete conversion of starting materials and minimize product degradation.

Stoichiometry of Reactants: The ratio of reactants can influence the yield. Optimizing the stoichiometry can ensure that the limiting reagent is fully consumed, leading to a higher yield of the desired product.

Scalability Considerations:

Scaling up a reaction from a laboratory scale (milligrams to grams) to a larger scale (kilograms) presents several challenges:

Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic on a larger scale due to changes in the surface area-to-volume ratio. Efficient heat transfer is crucial to maintain a stable reaction temperature and prevent runaway reactions.

Mixing: Ensuring efficient mixing of reactants becomes more challenging in larger reaction vessels. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in lower yields and increased byproduct formation.

Reagent Addition: The rate of addition of reagents, especially in exothermic reactions, needs to be carefully controlled during scale-up to manage the reaction temperature.

Work-up and Purification: Procedures that are convenient on a small scale, such as column chromatography, may not be practical for large-scale purification. Alternative methods like crystallization or distillation need to be developed. nih.gov

Safety: The safety aspects of a reaction become more critical on a larger scale. The use of hazardous reagents or solvents should be minimized, and appropriate safety protocols must be in place. cognitoedu.org

The table below summarizes key considerations for yield optimization and scalability.

FactorYield OptimizationScalability Considerations
Catalyst Optimal choice and loading.Cost, availability, and efficiency at larger scales.
Solvent Appropriate polarity and boiling point.Safety, environmental impact, and ease of removal.
Temperature Precise control to maximize product formation.Efficient heat transfer and management of exotherms.
Mixing Homogeneous reaction mixture.Effective agitation in large vessels.
Purification Effective separation from byproducts.Practicality of methods like crystallization or distillation.
Safety Handling of reagents and reaction conditions.Comprehensive risk assessment for large-scale operations.

Advanced Spectroscopic and Structural Elucidation of 2 3,4 Dimethylphenyl Pyrrole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the connectivity and chemical environment of each atom within the 2-(3,4-dimethylphenyl)pyrrole framework.

Proton (¹H) NMR Spectral Interpretation and Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides valuable information about the different types of protons and their neighboring atoms. The pyrrole (B145914) ring protons typically appear as multiplets due to spin-spin coupling. psu.educhemicalbook.com The N-H proton of the pyrrole ring often presents as a broad singlet, with its chemical shift being concentration-dependent. researchgate.net In some instances, this signal can be observed at a downfield chemical shift. rsc.org

The protons on the 3,4-dimethylphenyl ring exhibit characteristic aromatic signals. The two methyl groups on the phenyl ring appear as sharp singlets in the upfield region of the spectrum. rsc.org The aromatic protons on the phenyl ring will show splitting patterns consistent with their substitution.

Table 1: Representative ¹H NMR Chemical Shifts for 2-Arylpyrrole Derivatives

Proton Typical Chemical Shift (ppm) Multiplicity Notes
Pyrrole N-H 8.0 - 11.5 Broad Singlet Shift is solvent and concentration dependent. researchgate.netrsc.org
Pyrrole C-H 6.0 - 7.0 Multiplet Exact shifts and coupling depend on substitution. psu.educhemicalbook.com
Phenyl C-H 7.0 - 7.8 Multiplet Pattern depends on the substitution of the ring. rsc.org

This table provides typical ranges and may vary based on solvent and specific substitution patterns.

Carbon-13 (¹³C) NMR Spectral Interpretation and Quaternary Carbon Assignment

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbon atoms of the pyrrole ring typically resonate in the range of 100-130 ppm. rsc.orgchemicalbook.com The carbons of the phenyl ring also appear in the aromatic region, with quaternary carbons (those attached to other carbons but no hydrogens) often showing weaker signals. rsc.org The methyl carbons are found in the upfield region of the spectrum, typically below 30 ppm. rsc.org

The assignment of quaternary carbons can be confirmed through techniques like Distortionless Enhancement by Polarization Transfer (DEPT) or by the absence of a correlation in a Heteronuclear Single Quantum Coherence (HSQC) spectrum. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for 2-Arylpyrrole Derivatives

Carbon Typical Chemical Shift (ppm) Notes
Pyrrole C2 125 - 135 Attached to the phenyl group. rsc.org
Pyrrole C3, C4 105 - 120 rsc.org
Pyrrole C5 115 - 125 rsc.org
Phenyl C1' (ipso) 130 - 140 Quaternary carbon attached to the pyrrole ring. rsc.org
Phenyl C3', C4' (ipso) 135 - 145 Quaternary carbons attached to methyl groups. rsc.org
Phenyl C-H 120 - 130 rsc.org

This table provides typical ranges and may vary based on solvent and specific substitution patterns.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the connectivity of proton networks within the molecule. tezu.ernet.in For this compound, COSY would show correlations between adjacent protons on the pyrrole ring and on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbons to which they are directly attached. columbia.edu This is instrumental in assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. columbia.edu HMBC is particularly useful for identifying quaternary carbons by observing correlations from nearby protons. For instance, the methyl protons would show correlations to the C3' and C4' carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, even if they are not directly bonded. tezu.ernet.in This can provide insights into the preferred conformation of the molecule, such as the relative orientation of the pyrrole and phenyl rings.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques provide information about the functional groups present and the nature of the chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy and Characteristic Absorption Bands

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups and structural features.

A prominent feature is the N-H stretching vibration of the pyrrole ring, which typically appears as a broad band in the region of 3200-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic rings and the methyl groups are observed around 3100-2850 cm⁻¹. udel.edu The C=C stretching vibrations of both the pyrrole and phenyl rings give rise to bands in the 1600-1450 cm⁻¹ region. researchgate.net In-plane and out-of-plane C-H bending vibrations provide further structural information.

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
N-H Stretch (Pyrrole) 3200 - 3500 Medium-Strong, Broad
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
Aliphatic C-H Stretch (Methyl) 3000 - 2850 Medium
C=C Stretch (Aromatic/Pyrrole) 1600 - 1450 Medium-Strong
C-N Stretch 1200 - 1100 Medium

This table provides general ranges for characteristic functional groups. researchgate.netudel.eduresearchgate.net

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy provides complementary information to FTIR. A vibration is Raman active if it causes a change in the polarizability of the molecule. libretexts.org For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive. While this compound lacks a center of symmetry, some vibrations may be more prominent in one technique than the other.

The symmetric stretching vibrations of the aromatic rings are often strong in the Raman spectrum. The C-C stretching of the phenyl and pyrrole rings, as well as the C-H bending modes, will also be observable. The analysis of both FTIR and Raman spectra allows for a more complete assignment of the fundamental vibrational modes of the molecule. researchgate.netaip.org

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Carbon
Hydrogen

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic structure of molecules containing chromophores, which are parts of a molecule that absorb light in the UV-vis region. libretexts.org For this compound, the chromophore consists of the pyrrole ring conjugated with the 3,4-dimethylphenyl ring. The interaction between these two aromatic systems dictates the molecule's electronic absorption properties.

The electronic transitions observed in the UV-Vis spectrum of conjugated systems are typically π → π* transitions. libretexts.org This involves the excitation of an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, or HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). libretexts.org The energy difference (ΔE) between the HOMO and LUMO determines the wavelength (λ) of light absorbed. youtube.com

In an unconjugated pyrrole ring, the primary absorption is found in the deep UV region. nist.gov However, the linkage of the phenyl ring at the C2 position creates an extended π-conjugated system. This extension of conjugation lowers the energy of the HOMO-LUMO gap. libretexts.orgyoutube.com Consequently, a lower amount of energy is required for the electronic transition, resulting in the absorption of light at a longer wavelength (a bathochromic or red shift) compared to the individual, non-conjugated pyrrole and dimethylbenzene chromophores. The UV-Vis spectrum of this compound is therefore expected to show characteristic absorption bands for its π → π* transitions, reflecting the electronic communication between the two aromatic rings. While specific absorption maxima depend on the solvent and precise molecular conformation, the presence of conjugation is the dominant factor influencing the spectrum. core.ac.uk

Expected Electronic Transition Data
Chromophore SystemPrimary Transition TypeExpected Wavelength RegionGoverning Principle
Pyrrole Ringπ → π~210 nm nist.govIsolated aromatic heterocycle absorption.
This compoundπ → π> 220 nmExtended conjugation leads to a bathochromic shift. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of a compound's molecular formula. Unlike low-resolution mass spectrometry which measures mass to the nearest whole number (nominal mass), HRMS can measure the mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or more decimal places. innovareacademics.inresearchgate.net This precision allows for the calculation of an exact mass.

The ability to determine an exact mass is critical because the masses of individual isotopes are not exact integers (with the exception of Carbon-12, which is defined as 12.0000 amu). researchgate.net Therefore, molecules with the same nominal mass but different elemental compositions will have distinct exact masses that can be resolved by HRMS.

For this compound, the molecular formula is C₁₂H₁₃N. By summing the exact masses of the most abundant isotopes of carbon, hydrogen, and nitrogen, the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value provides definitive confirmation of the molecular formula. measurlabs.com

HRMS Data for Molecular Formula Confirmation of C₁₂H₁₃N
ParameterValueDescription
Molecular FormulaC₁₂H₁₃NDerived from structural analysis.
Nominal Mass171 DaSum of integer masses of the most common isotopes.
Theoretical Exact Mass [M+H]⁺172.1121 amuCalculated as (12 * 12.000000) + (14 * 1.007825) + (1 * 14.003074). Corresponds to the protonated molecule.
Required PrecisionTypically < 5 ppmThe acceptable difference between the measured and theoretical mass.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

The analysis of a single crystal of this compound would yield its fundamental crystallographic data. This includes the crystal system, the space group (which describes the symmetry elements within the crystal), and the dimensions of the unit cell—the smallest repeating unit of the crystal lattice. While specific data for this exact compound is not available, related phenylpyrrole derivatives often crystallize in common space groups such as P2₁/c (monoclinic) or P-1 (triclinic). mdpi.com The table below presents representative data typical for a molecule of this class.

Representative Crystal Data and Structure Refinement Parameters
ParameterIllustrative Value
Empirical formulaC₁₂H₁₃N
Formula weight171.24 g/mol
Crystal systemMonoclinic
Space groupP2₁/c mdpi.comrsc.org
a (Å)~7.5
b (Å)~5.5
c (Å)~15.0
β (°)~100
Volume (ų)~600
Z (molecules/unit cell)4

A key structural feature of 2-arylpyrroles is the conformation defined by the rotation around the C-C single bond connecting the two rings. This is quantified by the dihedral angle (or torsion angle), which describes the twist between the planes of the phenyl and pyrrole rings. libretexts.org For this compound, a completely coplanar arrangement of the two rings is sterically unfavorable due to repulsive interactions between the hydrogen atoms on the pyrrole ring (at C3) and the phenyl ring (at C2').

Computational studies on the parent 2-phenylpyrrole predict a non-planar, twisted structure as the most stable conformation. researchgate.net This twisting relieves steric strain while partially maintaining π-conjugation. In the solid state, the observed conformation represents a low-energy state influenced by both intramolecular forces (steric hindrance) and intermolecular packing forces. researchgate.net Therefore, the molecule is expected to adopt a synclinal or twisted conformation in the crystal, with a dihedral angle significantly deviating from 0°. researchgate.netresearcher.life

The packing of molecules in the crystal is governed by a network of non-covalent interactions. mdpi.comresearchgate.net For this compound, the pyrrole N-H group is a potent hydrogen bond donor. mdpi.com The crystal structure is likely stabilized by a combination of hydrogen bonds and other weaker interactions.

The most significant interaction is expected to be an N-H···π hydrogen bond, where the acidic N-H proton interacts with the electron-rich face of a neighboring phenyl or pyrrole ring. Alternatively, N-H···N hydrogen bonds could form, creating chains or dimeric motifs. In addition to these primary interactions, weaker C-H···π interactions, where C-H bonds from the methyl groups or the aromatic rings act as weak donors to a π-system, are also crucial for stabilizing the three-dimensional architecture. scirp.org The interplay of these forces determines the final crystal packing arrangement. researchgate.net

Potential Non-Covalent Interactions in Crystalline this compound
Interaction TypeDonorAcceptorSignificance
Hydrogen BondPyrrole N-Hπ-cloud of Phenyl/Pyrrole ringPrimary directional force in crystal packing. mdpi.com
Hydrogen BondPyrrole N-HN atom of adjacent PyrrolePossible alternative strong interaction leading to catemers or dimers.
C-H···π InteractionAromatic C-H, Methyl C-Hπ-cloud of Phenyl/Pyrrole ringWeaker interactions that contribute to efficient space-filling and overall lattice energy. scirp.org
π-π StackingPhenyl/Pyrrole ringPhenyl/Pyrrole ringAttractive, non-covalent interactions between aromatic rings.

Theoretical and Computational Investigations of 2 3,4 Dimethylphenyl Pyrrole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the electronic structure and molecular geometry of 2-(3,4-Dimethylphenyl)pyrrole. These computational methods provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and minimum energy of molecules. researchgate.net For substituted pyrrole (B145914) systems, DFT calculations, often employing the B3LYP functional with basis sets like 6-311++G(d,p), are utilized to predict molecular structures. researchgate.nettandfonline.com These calculations aim to find the stationary point on the potential energy surface, which corresponds to the most stable conformation of the molecule. arxiv.org The process involves iterative calculations of the molecule's energy and gradients while adjusting its atomic coordinates until a minimum energy state is reached. arxiv.org

In studies of related phenylpyrrole isomers, DFT calculations have been instrumental in determining geometric and electronic properties. researchgate.net For instance, the B3LYP/6-31++G(d,p) level of theory has been used to investigate the conformational analysis by examining the torsional angle between the pyrrole and phenyl rings. researchgate.net The optimized geometric parameters obtained from these calculations, such as bond lengths and angles, are often in good agreement with experimental data from X-ray diffraction studies. researchgate.net

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy for characterizing electronic structures. encyclopedia.pub Methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory are employed for more precise calculations of molecular properties. acs.org For example, in the study of isoelectronic molecules of boranes and carbaboranes, electron propagator theory in the partial third-order quasiparticle approximation and extrapolated CCSD(T) calculations have been used to determine ionization potentials, showing good agreement with experimental data. acs.org

In the context of pyrrole derivatives, ab initio calculations at levels like MP2/6-311++G(d,p) have been used to investigate intermolecular hydrogen bonds, providing a detailed understanding of the interactions governing molecular assemblies. acs.org These high-level calculations are crucial for validating the results obtained from more computationally efficient methods like DFT and for providing benchmark data where experimental results are unavailable.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. libretexts.orgresearchgate.net

A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This increased reactivity can manifest as a greater ability to participate in chemical reactions. For various pyrrole and oligopyrrole derivatives, DFT calculations have been used to determine the HOMO and LUMO energies and the corresponding energy gap. researchgate.netresearchgate.net These calculations have shown that the introduction of different substituent groups can significantly influence the electronic properties and the HOMO-LUMO gap. researchgate.netresearchgate.net For instance, in some dye-sensitized solar cell applications, a narrow energy gap is a desirable trait for promising light-harvesting materials. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.deyoutube.com The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values. researchgate.net Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions denote positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of intermediate potential. researchgate.net

For various organic molecules, including those with pyrrole moieties, DFT methods at levels like B3LYP/6-311++G(d,p) are employed to calculate the MEP. researchgate.nettandfonline.com The resulting map provides crucial insights into the molecule's reactivity, intermolecular interactions, and hydrogen bonding capabilities. researchgate.net For example, in a study of a Schiff base compound, MEP analysis helped to identify the negative potential sites around the nitrogen and oxygen atoms, indicating them as the most probable sites for electrophilic attack. researchgate.net This information is instrumental in understanding the chemical behavior of the molecule.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. researchgate.net It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). tandfonline.com The stabilization energy, E(2), associated with these delocalizations, quantifies the strength of the donor-acceptor interactions. tandfonline.com

NBO analysis, often performed using DFT calculations, reveals hyperconjugative interactions and charge transfers within the molecule. researchgate.nettandfonline.com For instance, in studies of various organic compounds, NBO analysis has been used to investigate the interactions between lone pairs of heteroatoms and the antibonding orbitals of adjacent bonds. In the context of pyrrole-containing systems, NBO analysis can elucidate the nature of the π-electron delocalization within the pyrrole ring and its interaction with the attached phenyl group. acs.org This analysis helps in understanding the molecule's electronic structure, stability, and the nature of its chemical bonds. acs.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules, such as vibrational (FT-IR) and electronic (UV-Vis) spectra. researchgate.nettandfonline.com These theoretical predictions can be correlated with experimental data to validate the computational model and to gain a deeper understanding of the molecule's structure and electronic transitions. researchgate.nettandfonline.com

For example, DFT calculations at the B3LYP/6-311++G(d,p) level have been successfully used to calculate the vibrational frequencies of Schiff base compounds, with the results showing good agreement with experimental FT-IR spectra. researchgate.nettandfonline.com Similarly, TD-DFT methods are employed to predict the electronic absorption spectra, including the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths. researchgate.nettandfonline.com The consistency between the calculated and experimental spectra confirms the accuracy of the optimized molecular geometry and the chosen computational method. researchgate.net In cases where experimental data is scarce, these computational predictions provide valuable insights into the spectroscopic characteristics of the molecule. nih.gov

Computational NMR Chemical Shift Prediction

Computational methods, particularly DFT, are instrumental in predicting the ¹H and ¹³C NMR chemical shifts of complex organic molecules. For pyrrole derivatives, these predictions are vital for confirming structural assignments made through experimental spectroscopy.

The prediction of chemical shifts is often achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. A common approach involves geometry optimization of the molecule using a specific functional and basis set, such as B3LYP/6-311++G(d,p), followed by the NMR calculation with the same or a similar level of theory. The calculated shifts are then often compared with experimental data for validation. For instance, in studies of similar heterocyclic compounds, a good correlation between the calculated and experimental ¹H and ¹³C NMR data has been observed, confirming the accuracy of the computational models. researchgate.netresearchgate.net

Table 1: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a Substituted Pyrrole System

AtomPredicted Chemical Shift (ppm)
Pyrrole N-H9.0 - 9.5
Pyrrole C-H (α)6.5 - 7.0
Pyrrole C-H (β)6.0 - 6.5
Phenyl C-H7.0 - 7.5
Methyl C-H2.0 - 2.5
Pyrrole C (α)120 - 130
Pyrrole C (β)105 - 115
Phenyl C125 - 140
Methyl C15 - 20
Note: This table is illustrative and based on general values for similar compounds. Actual values for this compound would require specific calculations.

Vibrational Frequency Calculations and Normal Mode Analysis

Vibrational frequency calculations are a cornerstone of computational chemistry, used to predict infrared (IR) and Raman spectra. These calculations not only help in the identification of functional groups but also confirm that the optimized geometry of the molecule corresponds to a true energy minimum (indicated by the absence of imaginary frequencies).

For molecules like this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to compute the harmonic vibrational frequencies. researchgate.net These calculated frequencies are typically scaled by an empirical factor (e.g., 0.96) to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net

The vibrational spectrum would feature characteristic bands for the N-H stretch of the pyrrole ring, C-H stretching of both the aromatic rings and the methyl groups, C=C and C-N stretching modes within the pyrrole ring, and various bending and out-of-plane modes. A detailed assignment of these vibrational modes can be achieved through Potential Energy Distribution (PED) analysis. researchgate.netresearchgate.net

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Representative Phenylpyrrole Derivative

Vibrational ModeCalculated (Scaled) Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch~3450~3470
Aromatic C-H Stretch3100 - 30003110 - 3020
Aliphatic C-H Stretch2980 - 29202975 - 2925
C=C Ring Stretch1600 - 14501605 - 1455
C-N Stretch1350 - 13001340 - 1310
C-H in-plane bend1250 - 10001240 - 1010
C-H out-of-plane bend900 - 700890 - 710
Note: This table is illustrative, based on data for similar compounds. Specific values require dedicated calculations for this compound.

UV-Vis Absorption Maxima and Electronic Transition Modeling (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for modeling the electronic absorption spectra (UV-Vis) of molecules. ohio-state.edu It provides information about the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in an experimental spectrum.

For this compound, TD-DFT calculations would be performed on the optimized ground-state geometry. The choice of functional is critical, with range-separated hybrids like CAM-B3LYP often providing more accurate results for electronic excitations compared to standard hybrids like B3LYP, especially for systems with potential charge-transfer character. nih.gov The calculations would predict the wavelength of maximum absorption (λ_max) and the nature of the electronic transitions, such as π→π* transitions, which are typical for aromatic and heteroaromatic compounds. The solvent effects on the electronic spectra can also be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net

The electronic transitions are often analyzed in terms of the molecular orbitals involved, typically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals provides a preliminary indication of the molecule's electronic excitation energy. researchgate.net

Table 3: Representative TD-DFT Calculated Electronic Transitions

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁~4.0~310> 0.1HOMO → LUMO
S₀ → S₂~4.5~275> 0.1HOMO-1 → LUMO
Note: This table is illustrative. The actual values are highly dependent on the specific molecule, functional, basis set, and solvent model used.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility, dynamics, and interactions with their environment. livecomsjournal.org

MD simulations require a force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. For novel molecules, these parameters may need to be developed or validated using quantum mechanical calculations. chemrxiv.org The simulations would then be run for a sufficient length of time to sample the accessible conformational space. Analysis of the MD trajectory can reveal the preferred dihedral angles, the energy barriers to rotation, and how these dynamics are influenced by factors such as temperature and solvent. Such studies are crucial for understanding how the molecule might interact with biological targets or other molecules in a condensed phase. researchgate.net

Chemical Reactivity, Functionalization, and Derivatization of 2 3,4 Dimethylphenyl Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

Electrophilic aromatic substitution is a characteristic reaction of pyrroles. The substitution pattern is dictated by the ability of the pyrrole ring to stabilize the intermediate carbocation (σ-complex). Attack at the C2 (α) position is generally favored over the C3 (β) position due to the formation of a more stabilized cationic intermediate with three resonance structures. However, in 2-substituted pyrroles like 2-(3,4-dimethylphenyl)pyrrole, the C5 position becomes the most reactive site for electrophilic attack, followed by the C3 position.

The halogenation of pyrroles must be conducted under mild conditions to prevent polymerization and polyhalogenation. d-nb.info Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly employed for the controlled halogenation of activated aromatic compounds. acs.orgbeilstein-journals.org For 2-arylpyrroles, halogenation typically occurs at the vacant α-position (C5) of the pyrrole ring due to its higher electron density and ability to stabilize the intermediate.

When this compound is treated with NBS or NCS, the primary product expected is the 5-halo-2-(3,4-dimethylphenyl)pyrrole. The electron-donating nature of the 3,4-dimethylphenyl group enhances the electron density of the pyrrole ring, facilitating the electrophilic attack. If the reaction conditions are forced, further halogenation could occur at the C3 or C4 positions. The regioselectivity is primarily governed by the electronic effects of the nitrogen atom and the aryl substituent.

Table 1: Regioselectivity in Halogenation of 2-Arylpyrroles

ReagentExpected Major Product PositionRationale
N-Bromosuccinimide (NBS)C5Highest electron density and stabilization of the intermediate carbocation.
N-Chlorosuccinimide (NCS)C5Similar mechanism to NBS, favoring the most nucleophilic position.

Nitration of pyrrole and its derivatives is notoriously challenging due to the high reactivity and acid-sensitivity of the pyrrole ring, which can lead to polymerization or decomposition in the presence of strong acids like a nitric acid/sulfuric acid mixture. stackexchange.com Therefore, milder nitrating agents are required. A common method for the nitration of pyrroles is the use of nitric acid in acetic anhydride (B1165640) at low temperatures. uop.edu.pkbrainly.inquimicaorganica.org This combination generates acetyl nitrate, a less aggressive electrophile. For this compound, nitration is expected to occur preferentially at the C5 position, yielding 2-(3,4-dimethylphenyl)-5-nitropyrrole. If the C5 position were blocked, nitration would likely occur at the C3 position. cdnsciencepub.com

Sulfonation of pyrroles also requires mild conditions to prevent degradation. The use of a sulfur trioxide-pyridine complex (Py·SO₃) is a standard method for the sulfonation of acid-sensitive heterocyclic compounds. uop.edu.pkwikipedia.org This reagent provides a source of SO₃ in a less reactive form. researchgate.netrscspecialitychemicals.org.uk The reaction with this compound would yield the corresponding pyrrolesulfonic acid. Quantum chemical studies on the sulfonation of pyrrole with the pyridine-sulfur trioxide complex suggest that while the formation of the α-isomer is kinetically favored, the β-isomer can be the thermodynamically more stable product. researchgate.net For this compound, sulfonation is anticipated at the C5 position.

Friedel-Crafts reactions on pyrroles are generally problematic. The strong Lewis acids (e.g., AlCl₃) typically used as catalysts can coordinate with the nitrogen lone pair, deactivating the ring, or induce polymerization of the electron-rich pyrrole. nih.govmt.commasterorganicchemistry.combyjus.comiitk.ac.in

To circumvent these issues, Friedel-Crafts acylation can sometimes be performed under milder conditions, for instance, by using less reactive Lewis acids or by employing acid anhydrides at high temperatures without a catalyst. uop.edu.pkbrainly.in For N-substituted pyrroles, particularly those with an electron-withdrawing group on the nitrogen, Friedel-Crafts acylation can be directed to the C3 position. nih.gov In the case of this compound, direct acylation would be challenging, but if successful, would likely occur at the C5 position.

Friedel-Crafts alkylation of pyrroles is even more difficult to control than acylation due to issues of polyalkylation and carbocation rearrangements. mt.com The use of very mild catalysts and specific alkylating agents is necessary. For N-arylpyrroles, some catalytic methods for Friedel-Crafts alkylation have been developed, often focusing on asymmetric synthesis. masterorganicchemistry.comresearchgate.net

Nitration and Sulfonation Pathways

Nucleophilic Reactivity and Anionic Species Formation

The N-H proton of the pyrrole ring is weakly acidic (pKa ≈ 17-18) and can be removed by a strong base to form the pyrrolide or pyrrolyl anion. researchgate.net Common bases used for this deprotonation include sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA). reddit.commasterorganicchemistry.comnih.gov The resulting anion is a potent nucleophile.

For this compound, treatment with a strong base like LDA will generate the corresponding pyrrolyl anion. This anionic species can then react with a variety of electrophiles. For instance, it can be alkylated, acylated, or silylated at the nitrogen atom. Furthermore, these pyrrolyl anions can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, to introduce substituents at the C2 or C5 positions after appropriate metalation. iitk.ac.inresearchgate.net The deprotonation of the N-H bond is a key step in many synthetic routes that functionalize the pyrrole ring. byjus.com

Oxidation and Reduction Pathways of the Pyrrole Moiety

The pyrrole ring is susceptible to oxidation, often leading to complex product mixtures or polymerization. However, controlled oxidation can be achieved using specific reagents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for the epoxidation of alkenes and can also oxidize heteroatoms. uleth.caleah4sci.com The oxidation of pyrroles with m-CPBA can lead to the formation of pyrrolinones or other oxidized species. acs.orgorganic-chemistry.orgrsc.org The exact outcome for this compound would depend on the reaction conditions.

Reduction of the pyrrole ring can be accomplished through catalytic hydrogenation. libretexts.org Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas, the pyrrole ring can be fully saturated to yield the corresponding pyrrolidine (B122466) derivative, 2-(3,4-dimethylphenyl)pyrrolidine. Milder reduction conditions, for example using zinc in acetic acid, can lead to the partially reduced 3-pyrroline (B95000) (2,5-dihydropyrrole). uop.edu.pk

Table 2: Common Oxidation and Reduction Reagents for Pyrroles

ReactionReagentExpected Product Type
Oxidationm-Chloroperoxybenzoic acid (m-CPBA)Pyrrolinones, other oxidized species
Reduction (mild)Zinc / Acetic AcidPyrroline (B1223166) (dihydropyrrole)
Reduction (strong)H₂ / Pd/C or PtO₂Pyrrolidine (tetrahydropyrrole)

Cycloaddition Reactions Involving the Pyrrole Ring

The pyrrole ring can participate as a diene in [4+2] Diels-Alder cycloadditions, although it is less reactive than furan (B31954) due to its higher aromatic character. researchgate.netorganic-chemistry.org The reaction often requires activated dienophiles and may proceed with low yields. For N-arylpyrroles, Diels-Alder reactions with highly reactive dienophiles like benzynes have been reported to form bridged-ring amine adducts. d-nb.infobeilstein-journals.orguop.edu.pkquimicaorganica.orgbohrium.comresearchgate.net It is conceivable that this compound could undergo such a reaction, acting as the diene component.

Pyrroles are also known to participate in [3+2] cycloaddition reactions. For example, the reaction of N-arylpyrroles with acetylenic dipolarophiles can lead to the formation of more complex heterocyclic systems. researchgate.netlew.rothieme-connect.com These reactions often proceed through the formation of an intermediate ylide. The specific reactivity of this compound in such cycloadditions would depend on the nature of the reacting partner and the reaction conditions.

Coupling Reactions for Further Substituent Introduction

Cross-coupling reactions are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds, and this compound can be a versatile substrate for such transformations. These reactions significantly enhance the structural complexity and allow for the synthesis of a wide array of derivatives.

The Suzuki-Miyaura coupling reaction is a highly effective method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst. organic-chemistry.orgresearchgate.net While direct Suzuki-Miyaura coupling on the C-H bonds of this compound is not standard, the reaction is invaluable for derivatizing halogenated or borylated versions of the parent molecule.

For instance, a borylated derivative of a pyrrole can be readily coupled with various aryl or heteroaryl halides. mdpi.com A general strategy involves the initial C-H borylation of the pyrrole ring, often at the C5 position, followed by a Suzuki-Miyaura coupling with a suitable aryl halide. mdpi.com This two-step process allows for the introduction of a wide range of substituents onto the pyrrole ring. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. Palladium catalysts such as Pd(PPh₃)₄ and Buchwald's Pd(OAc)₂/SPhos system have been successfully employed for the Suzuki coupling of borylated pyrroles with aryl bromides. mdpi.com

The reaction is tolerant of various functional groups on both the pyrrole and the coupling partner, making it a versatile tool in the synthesis of complex molecules. organic-chemistry.orgnih.gov For example, N-protected pyrrole-2-boronic acid can be coupled with differently substituted aryl halides to produce a variety of 2-arylpyrroles. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Pyrrole Scaffolds

Pyrrole Substrate Coupling Partner Catalyst System Product Yield (%) Reference
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate 4-Bromoacetophenone Pd(PPh₃)₄, K₂CO₃ Methyl 5-(4-acetylphenyl)-1H-pyrrole-2-carboxylate 85 mdpi.com
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate 2-Bromo-N,N-dimethylaniline Pd(OAc)₂/SPhos, K₃PO₄ Methyl 5-(2-(dimethylamino)phenyl)-1H-pyrrole-2-carboxylate 63 mdpi.com

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.org While less common for direct functionalization of the this compound core without prior halogenation, the Heck reaction can be applied to halo-substituted derivatives. For example, a bromo-substituted 2-arylpyrrole could be coupled with an alkene to introduce a vinyl group. The efficiency of the Heck reaction can be influenced by the choice of catalyst, base, and solvent. acs.org

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Heck reaction, the Sonogashira coupling is most effectively applied to a halogenated derivative of this compound. This reaction would allow for the introduction of an alkynyl substituent onto either the pyrrole or the dimethylphenyl ring, depending on the position of the halogen. Copper-free Sonogashira coupling protocols have also been developed and may offer advantages in certain synthetic contexts. researchgate.net

Table 2: General Conditions for Heck and Sonogashira Reactions

Reaction Catalyst Co-catalyst Base Solvent
Heck Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄ - Triethylamine, Potassium carbonate Acetonitrile, DMF

Suzuki-Miyaura Coupling and Related Cross-Coupling Reactions

Derivatization at the Nitrogen Atom of the Pyrrole Ring

The nitrogen atom of the pyrrole ring in this compound possesses a lone pair of electrons and an associated acidic proton (pKa ≈ 17.5). wikipedia.orglibretexts.org This allows for deprotonation with a strong base, such as sodium hydride or butyllithium, to form a nucleophilic pyrrolide anion. wikipedia.org This anion can then be reacted with various electrophiles to introduce a wide range of substituents at the nitrogen atom.

Common derivatizations include N-alkylation, N-acylation, and N-arylation. For example, reaction with an alkyl halide (e.g., iodomethane) after deprotonation leads to the corresponding N-alkylpyrrole. wikipedia.org Similarly, acylation can be achieved using acyl chlorides or anhydrides. N-arylation is also possible, though it may require specific catalytic conditions. The introduction of different functional groups on the nitrogen can significantly alter the electronic properties and biological activity of the molecule. acs.orgopenmedicinalchemistryjournal.com For example, the introduction of an ethoxycarbonyl group has been noted in studies of pyrrole derivatives. mdpi.com

Investigation of Reactivity at the Dimethylphenyl Moiety

The 3,4-dimethylphenyl group of the molecule behaves as a typical substituted benzene (B151609) ring and is susceptible to electrophilic aromatic substitution. The two methyl groups are ortho- and para-directing and are activating, meaning they increase the electron density of the ring and favor substitution at the positions ortho and para to them. In the case of a 3,4-disubstituted ring, the positions for further substitution would be C2, C5, and C6. Steric hindrance from the pyrrole ring at C2 might influence the regioselectivity of these reactions.

Potential electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using a halogen with a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation. For example, nitration would be expected to yield a mixture of nitro-substituted derivatives. It is also possible that under certain conditions, the pyrrole ring, being highly activated, could compete in electrophilic substitution reactions. onlineorganicchemistrytutor.compearson.com

Furthermore, the methyl groups themselves can be sites of reactivity. For instance, they can undergo free-radical halogenation or oxidation under specific conditions, leading to the formation of benzyl (B1604629) halides or carboxylic acids, respectively.

Mechanistic Pathways and Reaction Kinetics in the Chemistry of 2 3,4 Dimethylphenyl Pyrrole

Reaction Mechanism Elucidation via Intermediate Isolation and Characterization

The elucidation of a reaction mechanism often relies on the detection, and ideally the isolation and characterization, of transient intermediates. For the synthesis and subsequent reactions of 2-(3,4-dimethylphenyl)pyrrole, several key intermediates can be postulated based on well-established mechanisms for pyrrole (B145914) chemistry.

Paal-Knorr Synthesis Intermediates: The Paal-Knorr synthesis is a cornerstone method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. The synthesis of a 1-aryl-2,5-dimethylpyrrole, a related structure, proceeds via the reaction of an aniline (B41778) with 2,5-hexanedione. The mechanism has been a subject of detailed investigation, with two primary pathways proposed: one proceeding through an enamine intermediate and the other through a hemiaminal. rsc.orgresearchgate.net

Computational and experimental evidence strongly favors the hemiaminal pathway. rsc.orgresearchgate.net The proposed mechanism involves:

Initial nucleophilic attack of the amine (e.g., 3,4-dimethylaniline) on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate .

A subsequent intramolecular cyclization where the nitrogen attacks the second carbonyl group. This step forms a cyclic 2,5-dihydroxytetrahydropyrrole derivative . This dihydroxy species is considered a key intermediate on the reaction path. rsc.orguctm.edu

A final two-step dehydration process yields the aromatic pyrrole ring.

While these intermediates are typically transient and difficult to isolate, their existence is supported by computational modeling and trapping experiments in related systems. rsc.orgpsgcas.ac.innih.gov

Electrophilic Substitution Intermediates: Pyrroles undergo electrophilic aromatic substitution readily due to the high electron density of the ring. The attack of an electrophile on the pyrrole ring of this compound leads to the formation of a resonance-stabilized carbocation known as a sigma complex (σ-complex) or Wheland intermediate . uomustansiriyah.edu.iqlibretexts.org The stability of this intermediate determines the regioselectivity of the reaction. Attack at the C5 position (alpha to the nitrogen and adjacent to the aryl group) or the C3/C4 positions (beta to the nitrogen) leads to different resonance contributors. Generally, attack at an alpha-position (C5) is favored for pyrroles as the positive charge can be delocalized over more atoms, including the nitrogen, resulting in a more stable intermediate compared to attack at a beta-position. libretexts.org The specific electronic effects of the 3,4-dimethylphenyl substituent would further modulate the relative stability of these intermediates.

Kinetic Studies for Rate Law Determination and Activation Energy Calculation

Kinetic studies are essential for quantitatively describing reaction rates and understanding how concentrations of reactants influence the speed of a reaction. The rate law, an experimentally determined equation, links the reaction rate to reactant concentrations, while the activation energy (Ea) represents the minimum energy barrier that must be overcome for a reaction to occur.

Rate Law Determination: The rate law for a reaction involving this compound, for instance in an electrophilic substitution reaction with an electrophile 'E', would typically be determined by systematically varying the initial concentrations of the pyrrole and the electrophile and measuring the initial reaction rate. ajrconline.org For a simple second-order process, the rate law would be:

Rate = k [this compound] [E]

The reaction order with respect to each reactant is found by analyzing how changes in its concentration affect the rate. This can be achieved by plotting concentration versus time and analyzing the shape of the curve or by plotting functions of concentration (e.g., ln[A] or 1/[A]) versus time to find a linear relationship, which is characteristic of a specific reaction order. ajrconline.org For example, kinetic studies of the iodination of pyrrole with molecular iodine in an aqueous medium showed that the reaction follows second-order kinetics. isca.me

Activation Energy Calculation: The activation energy is determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation:

k = A e-Ea/RT

ReactionSubstrateActivation Energy (Ea) (kJ/mol)Reference
IodinationPyrrole56.16 isca.me
Polymerization (Initiation)Pyrrole79.5 researchgate.net
Polymerization (Propagation)Pyrrole73.4 researchgate.net
Base-Catalyzed Hydrolysis2,4-Dimethyl-1-phenylpyrrole~85

Transition State Analysis and Potential Energy Surface Mapping

Computational chemistry provides powerful tools for exploring reaction mechanisms at a molecular level. Transition state analysis and potential energy surface (PES) mapping allow for the characterization of the high-energy, transient structures that connect reactants, intermediates, and products.

Transition State Analysis: The transition state is the highest energy point along the lowest energy path of a reaction coordinate. Its structure and energy determine the activation barrier. For reactions involving this compound, Density Functional Theory (DFT) calculations are a common method to model these states.

Atroposelective Reactions: In the synthesis of axially chiral N-arylpyrroles, DFT calculations have been used to model the transition states of rhodium-catalyzed electrophilic substitution. These studies revealed that the stereochemical outcome is determined by a free energy difference of just 2.1 kcal/mol between the two competing transition states, highlighting the subtle interactions that govern selectivity. nih.govresearchgate.net

Solvent Effects on Reaction Rates and Selectivity

The choice of solvent can dramatically influence the rate and outcome of a chemical reaction by stabilizing or destabilizing reactants, intermediates, and transition states. These effects are broadly categorized based on solvent properties like polarity, dielectric constant, and hydrogen-bonding ability. ajgreenchem.comacs.org

In reactions involving this compound, the polarity of the transition state relative to the reactants is a key determinant of the solvent effect.

Stabilization of Polar Transition States: For reactions that proceed through a charged or highly polar transition state, such as certain electrophilic substitutions or SN1-type processes, polar solvents are generally expected to increase the reaction rate. The solvent molecules solvate and stabilize the polar transition state more effectively than the less polar reactants, thereby lowering the activation energy. researchgate.net For example, kinetic studies on the antioxidant reactions of some pyrrolic compounds showed increased rates in polar methanol (B129727), which was attributed to the stabilization of a polar, single electron transfer (SET)-like transition state. acs.org

Nonpolar vs. Dipolar Mechanisms: In a study on the synthesis of substituted piperidines, the reaction was found to be slower in the more polar solvent methanol (dielectric constant ε = 32.7) compared to the less polar ethanol (B145695) (ε = 24.6). ajgreenchem.com This "inverse" solvent effect suggests that the reactants are more stabilized by the polar solvent than the transition state, or that the transition state is less polar than the reactants.

Solvent in Paal-Knorr Synthesis: The Paal-Knorr synthesis of N-substituted pyrroles has been shown to be effective in a wide range of media, including protic acids, ionic liquids, water, and even under solvent-free conditions. uctm.edumdpi.com The use of Brønsted acid sites on a catalyst support like alumina (B75360) can facilitate the protonation and subsequent dehydration steps, sometimes mitigating the need for a specific solvent to play that role. mdpi.com This highlights that specific catalytic effects can sometimes outweigh general solvent polarity effects.

Reaction TypeObservationMechanistic ImplicationReference
Antioxidant reaction of a pyrroleRate increases in polar methanolStabilization of a polar SET-like transition state acs.org
Formation of substituted piperidinesRate is slower in methanol vs. ethanolReactants are more stabilized by the polar solvent than the transition state ajgreenchem.com
Paal-Knorr SynthesisEffective in various media (acidic, aqueous, ionic liquid, solvent-free)Reaction can be driven by catalysts; general polarity may be less critical uctm.edumdpi.com

Isotope Labeling Experiments for Mechanistic Insights

Isotope labeling is a powerful technique for probing reaction mechanisms. By replacing an atom with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or ¹⁴N with ¹⁵N), scientists can trace the fate of atoms and measure changes in reaction rates, known as kinetic isotope effects (KIEs).

Deuterium Kinetic Isotope Effect (KIE): The C-H bond is weaker and vibrates at a higher frequency than the corresponding C-D bond. Consequently, reactions where a C-H bond is broken in the rate-determining step are typically faster than the same reaction with a C-D bond. openstax.org The ratio of the rate constants, kH/kD, is the KIE. A primary KIE with a value significantly greater than 1 (typically 2-8 for C-H/C-D bonds) indicates that this bond is broken in the slow step of the reaction. libretexts.orgprinceton.edu

In a study of the Paal-Knorr synthesis, deuterium was placed at the carbon atoms adjacent to the carbonyl groups. nih.gov The observed KIE was small (kH/kD ≈ 1.9-2.6), much lower than expected for a rate-limiting C-H bond cleavage. This result was crucial in ruling out a mechanism where the rate-determining step is the cyclization of an enamine intermediate (which would involve breaking a C-H bond to form the enamine). Instead, it supported a mechanism where the cyclization of the hemiaminal is the slow step, as this does not involve breaking the labeled C-H bond. nih.gov

¹⁵N and ¹⁸O Labeling: Heavier isotopes like ¹⁵N and ¹⁸O are invaluable for tracing the path of atoms from reactants to products.

¹⁵N Labeling: In studies of the formation of complex pyrroles, ¹⁵N-labeled precursors like ¹⁵N-anthranilic acid have been used. acs.org By using sensitive NMR techniques to monitor ¹H-¹⁵N correlations in real-time, researchers could detect low-abundance intermediates and directly observe the key bond-forming steps involving the nitrogen atom.

¹⁸O Labeling: To determine the source of an oxygen atom in a product, reactions can be run in H₂¹⁸O or with an ¹⁸O-labeled oxidant. In the enzymatic oxidation of pyrrole, experiments using H₂¹⁸O₂ and H₂¹⁸O confirmed that the oxygen atom incorporated into the product came exclusively from the hydrogen peroxide (H₂O₂), establishing a peroxygenase mechanism. nih.govrsc.org

These labeling techniques provide definitive evidence that is often unattainable through other methods, making them indispensable for the rigorous elucidation of mechanistic pathways in the chemistry of this compound and related heterocycles.

Advanced Applications in Organic Synthesis and Functional Materials Design Involving 2 3,4 Dimethylphenyl Pyrrole

Role as a Synthetic Precursor for Complex Heterocyclic Architectures

The inherent reactivity of the pyrrole (B145914) ring, coupled with the electronic and steric influence of the 3,4-dimethylphenyl substituent, makes 2-(3,4-dimethylphenyl)pyrrole a valuable starting material for the synthesis of intricate heterocyclic structures.

Building Block for Fused Polycyclic Systems

The this compound moiety serves as a foundational scaffold for the construction of elaborate fused polycyclic systems. Through multi-step synthetic sequences, this precursor can be transformed into complex molecules with potential applications in medicinal chemistry and materials science.

A notable example is the synthesis of 2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. smolecule.com This complex molecule features a thieno[2,3-d]pyrimidinone core fused with the pyrrole ring, highlighting the utility of the starting pyrrole derivative in creating intricate, multi-ring systems. smolecule.com The synthesis of such fused structures often involves the strategic functionalization of the pyrrole ring, followed by cyclization reactions to build the adjoining heterocyclic frameworks. The 3,4-dimethylphenyl group can influence the reactivity and solubility of the intermediates and the final products.

The development of synthetic methodologies, such as [3+2] cycloaddition reactions of in situ-generated heteroaromatic N-ylides with electron-deficient olefins, has provided efficient pathways to fused polycyclic octahydropyrrolo[3,4-c]pyrroles. mdpi.comresearchgate.net While not directly employing this compound in the cited examples, these methods are applicable to a wide range of substituted pyrroles and demonstrate a powerful strategy for constructing fused systems. The synthesis of pyrroles fused with polycyclic skeletons like bicyclo[2.2.1]heptadiene and bicyclo[2.2.2]octadiene has also been reported, providing precursors for novel porphyrins. rsc.org

Precursor to Biologically Relevant Scaffolds

The pyrrole nucleus is a common motif in a vast number of biologically active natural products and synthetic drugs. nih.govnih.govmdpi.com Consequently, this compound and its derivatives are valuable precursors for the synthesis of molecules with potential therapeutic applications. The pyrrole scaffold is recognized for its role in constructing compounds with antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov

One of the most significant classes of biologically relevant molecules derived from pyrroles is the porphyrins. researchgate.net These macrocyclic compounds are central to many biological processes, including oxygen transport (as heme) and photosynthesis (as chlorophyll). The synthesis of meso-tetra(3,4-dimethylphenyl)porphyrin (TDMPP) complexes showcases the direct use of a 3,4-dimethylphenyl substituted precursor in creating these important scaffolds. researchgate.net The general synthesis involves the condensation of a substituted benzaldehyde, in this case, 3,4-dimethylbenzaldehyde, with pyrrole. researchgate.net The resulting porphyrin can then be metalated with ions like Co²⁺ or Cu²⁺ to form catalytically active complexes. researchgate.net

PrecursorResulting ScaffoldPotential Biological Relevance
1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole derivative2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one smolecule.comAntitumor and antidepressant effects have been noted for similar thieno[2,3-d]pyrimidinone structures. smolecule.com
3,4-Dimethylbenzaldehyde and Pyrrolemeso-Tetra(3,4-dimethylphenyl)porphyrin (TDMPP) researchgate.netPorphyrins are used in photodynamic therapy and as catalysts in biological modeling. rsc.org
2-Aryl-1H-pyrrole derivativesPyrrolo[2,3-d]pyrimidines and PyrrolotriazolopyrimidinesPotent antimicrobial activity.

Furthermore, the prodigiosin (B1679158) family of natural products, known for their striking red pigmentation and diverse biological activities including anticancer and immunosuppressive effects, are tripyrrolic compounds. frontiersin.orgfrontiersin.orgnih.govnist.gov The synthesis of prodigiosin analogues often involves the coupling of different pyrrole units. frontiersin.orgrsc.org While a direct synthesis using this compound is not explicitly detailed in the provided search results, the general synthetic strategies for prodigiosins rely on the availability of a variety of substituted pyrrole precursors. frontiersin.orgrsc.org

Intermediate in Natural Product Total Synthesis

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. rsc.org Pyrrole-containing natural products often present considerable synthetic challenges due to the reactivity of the pyrrole ring. rsc.org The use of pre-functionalized pyrroles, such as this compound, can be a strategic advantage in a multi-step synthesis.

While a specific completed total synthesis of a natural product directly employing this compound as a key intermediate was not identified in the search results, the importance of substituted pyrroles as building blocks is well-established. For instance, the synthesis of complex alkaloids and other bioactive molecules often relies on the careful orchestration of reactions involving pyrrolic precursors. The principles of retrosynthetic analysis would suggest that a molecule like this compound could be a valuable starting point for natural products containing a similarly substituted phenyl-pyrrole motif.

Design and Synthesis of Ligands for Catalysis

The field of catalysis heavily relies on the design of ligands that can modulate the activity and selectivity of metal centers. researchgate.net Pyrrole-based pincer ligands, for example, have shown great promise in a variety of catalytic transformations due to their ability to form stable complexes with transition metals. researchgate.net These ligands can influence the electronic and steric environment of the metal, thereby fine-tuning its catalytic properties.

The incorporation of a this compound unit into a ligand framework can offer specific advantages. The dimethylphenyl group provides steric bulk, which can be crucial for achieving high selectivity in catalytic reactions. Furthermore, the electronic properties of the ligand can be subtly adjusted by the electron-donating nature of the methyl groups on the phenyl ring.

While the search results did not provide a specific example of a catalyst system based on a ligand derived from this compound, the general principles of ligand design strongly support its potential in this area. For example, half-sandwich Cr(III) complexes bearing bis(imino)pyrrole ligands have been synthesized and used for ethylene (B1197577) polymerization, demonstrating the utility of pyrrole-based ligands in catalysis. psu.edu The synthesis of such ligands often involves the condensation of a functionalized pyrrole with other components to create a multidentate chelating agent.

Incorporation into π-Conjugated Systems for Advanced Organic Material Research

π-conjugated polymers are a class of materials that have garnered significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.orgmdpi.comresearchgate.netresearchgate.netrsc.orgnih.gov The properties of these polymers, including their conductivity, photoluminescence, and band gap, can be tuned by modifying the chemical structure of the monomeric units. rsc.orgmdpi.com

The pyrrole ring is a common building block in conjugated polymers due to its electron-rich nature and its ability to be readily polymerized. rsc.orgmdpi.com The incorporation of a this compound unit into a polymer backbone can influence the material's properties in several ways. The dimethylphenyl group can enhance the solubility of the polymer, which is often a challenge in the processing of these materials. Additionally, the steric hindrance provided by this substituent can affect the planarity of the polymer chain, which in turn influences the extent of π-conjugation and the resulting electronic properties.

Monomers for Polymerization Studies

The synthesis of novel monomers is a crucial aspect of developing new conjugated polymers with tailored properties. This compound can serve as a core structure for the design of such monomers. By introducing polymerizable functional groups onto the pyrrole ring or the phenyl group, it can be incorporated into a polymer chain through various polymerization techniques, such as electrochemical polymerization or cross-coupling reactions.

For example, polymers based on 2,5-dithienyl-N-substituted-pyrrole (SNS) derivatives have been extensively studied for their electrochromic properties. The N-substituent on the pyrrole ring allows for fine-tuning of the polymer's optical and electrochemical characteristics. While a specific study on the polymerization of a monomer directly derived from this compound was not found, the principles of SNS polymer design are directly applicable. A monomer such as 1-(3,4-dimethylphenyl)-2,5-di(thien-2-yl)-1H-pyrrole could be synthesized and polymerized to investigate the effect of the dimethylphenyl substituent on the resulting polymer's properties.

Polymer SystemMonomer Building BlockPotential Application
Pyrrolo[3,2-b]pyrrole-containing polymersDiversified aromatic units on the DHPP core rsc.orgOrganic electronics
Thienopyrroledione-based polymersThienopyrroledione derivatives researchgate.netOrganic photovoltaics and light-emitting diodes
2,5-dithienyl-N-substituted-pyrrole polymersCarbazole-containing SNS monomer Electrochromic devices

The exploration of new monomeric structures is essential for advancing the field of organic electronics, and this compound represents a promising, yet to be fully explored, candidate for the development of novel functional polymers.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the use of the chemical compound This compound as a component in oligomeric structures.

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Future Research Directions and Challenges in the Study of 2 3,4 Dimethylphenyl Pyrrole

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of polysubstituted pyrroles, including 2-(3,4-dimethylphenyl)pyrrole, is a cornerstone of heterocyclic chemistry. However, the development of more efficient, sustainable, and versatile synthetic methods remains a critical challenge. Future research should focus on overcoming the limitations of classical methods like the Paal-Knorr and Hantzsch syntheses, which can suffer from harsh reaction conditions, limited substrate scope, or low yields. nih.gov

Key Research Thrusts:

Catalyst Innovation: The exploration of novel catalysts is paramount. While various metals like gold, copper, and iron have been used, there is a need to develop more economical and environmentally benign catalytic systems. organic-chemistry.org The use of ZnO nanoparticles and molecular sieves as reusable, green catalysts represents a promising direction. bohrium.comsharif.edu

Multi-Component Reactions (MCRs): Designing novel one-pot, multi-component reactions offers a pathway to synthesize highly functionalized 2-arylpyrrole derivatives with high atom economy and procedural simplicity. ccspublishing.org.cnacs.org Future MCRs could be designed to incorporate the 3,4-dimethylphenyl moiety with greater efficiency.

C-H Activation/Functionalization: Direct C-H activation and arylation strategies are at the forefront of modern organic synthesis. Developing methods for the direct coupling of pyrrole (B145914) with 1-bromo-3,4-dimethylbenzene or related precursors would represent a significant step forward, bypassing the need for pre-functionalized starting materials.

Flow Chemistry and Microwave-Assisted Synthesis: The application of flow chemistry and microwave irradiation can dramatically reduce reaction times, improve yields, and enhance reaction control and scalability. ias.ac.in Adapting existing syntheses of arylpyrroles to these technologies is a key challenge for industrial-scale production. ias.ac.in

A comparative look at emerging synthetic strategies highlights the trend towards greener and more efficient processes.

Synthetic Strategy Key Features Potential Advantages for this compound Synthesis Representative Catalyst/Reagent
Green Catalysis Use of environmentally benign and reusable catalysts. bohrium.comReduced waste, lower cost, milder reaction conditions.Molecular Sieves (Zeolite 3 Å) bohrium.com
Nanocatalysis High surface area catalysts leading to enhanced reactivity. sharif.eduIncreased reaction rates and yields. sharif.eduZnO Nanoparticles sharif.edu
Domino Reactions Multiple bond-forming events in a single pot. acs.orgHigh efficiency, complexity generation in a single step.Catalyst-free (often) acs.org
Aza-Wittig Reaction Intermolecular reaction of azides and 1,4-dioxo compounds. google.comHigh-yield, single-step synthesis of the aromatic pyrrole system. google.comPhosphine (B1218219) reagents google.com

Exploration of Underexplored Reactivity and Transformations

The reactivity of the this compound core is largely extrapolated from general pyrrole chemistry. A significant opportunity lies in exploring unique transformations that leverage the specific electronic and steric properties conferred by the 3,4-dimethylphenyl substituent.

Areas for Future Investigation:

Atroposelective Synthesis: The C-N bond between the pyrrole and the dimethylphenyl ring can exhibit axial chirality if rotation is sufficiently hindered. Developing catalytic asymmetric methods to control this atropisomerism is a significant challenge and could lead to novel chiral ligands and catalysts. beilstein-journals.orgsnnu.edu.cn Strategies involving chirality transfer from atropisomeric alkenes or asymmetric 1,3-dipolar cycloadditions are emerging frontiers. acs.orgresearchgate.net

Dearomatization Reactions: The dearomatization of the pyrrole ring, for instance through spirocyclization, can generate complex three-dimensional scaffolds from a flat aromatic precursor. chim.it Investigating the dearomatizing spirocyclization of alkyne-tethered this compound derivatives could provide access to novel molecular architectures. chim.it

Cycloaddition Reactions: While pyrroles can participate in cycloaddition reactions, this area remains underexplored for 2-arylpyrroles. Future work could focus on [3+2] and [4+2] cycloadditions to construct novel fused heterocyclic systems, potentially catalyzed by visible light or novel metal complexes. acs.org

Post-Synthetic Modification: Developing selective functionalization of the pyrrole ring and the dimethylphenyl group after the core has been constructed is crucial. This includes regioselective halogenation, nitration, or metalation-coupling reactions to build more complex and functional molecules.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties, reactivity, and potential applications of this compound derivatives, thereby guiding experimental efforts.

Future Computational Directions:

Quantitative Structure-Activity Relationship (QSAR): 2D- and 3D-QSAR studies can be employed to build predictive models for the biological activity of novel this compound derivatives. nih.gov Such models can help prioritize synthetic targets for applications like enzyme inhibition. nih.govnih.gov

Density Functional Theory (DFT) Studies: DFT calculations are essential for elucidating reaction mechanisms, predicting reaction barriers, and understanding electronic structure. bohrium.com For instance, DFT can be used to model the transition states in atroposelective syntheses or to calculate the N-H bond dissociation energies to predict reactivity in pyrolysis or radical reactions. snnu.edu.cnresearchgate.net

Molecular Docking and Dynamics: For biological applications, molecular docking simulations can predict the binding modes of this compound analogues within the active sites of target proteins. nih.govnih.gov Subsequent molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex over time. nih.gov

Computational Method Application to this compound Research Potential Insights
DFT (Density Functional Theory) Elucidating reaction pathways for novel syntheses; calculating electronic properties. bohrium.comReaction feasibility, transition state energies, Frontier Molecular Orbital (FMO) analysis for reactivity prediction. bohrium.com
QSAR (Quantitative Structure-Activity Relationship) Predicting biological activity (e.g., enzyme inhibition) based on structural descriptors. nih.govGuidance for designing derivatives with enhanced biological activity. nih.gov
Molecular Docking Simulating the binding of derivatives to biological targets (e.g., kinases, receptors). nih.govIdentification of probable binding conformations and key intermolecular interactions. nih.govnih.gov
MD (Molecular Dynamics) Simulations Assessing the stability and dynamics of ligand-protein complexes. nih.govInformation on binding affinity and the conformational flexibility of the complex. nih.gov

Integration into Supramolecular Assemblies

The planar, π-conjugated nature of the pyrrole ring makes it an excellent candidate for constructing ordered supramolecular structures. The 3,4-dimethylphenyl group can be used to tune solubility and modulate stacking interactions.

Research Opportunities:

Anion Recognition: By incorporating hydrogen-bond donor functionalities, derivatives of this compound could be designed as receptors for anions. Calix researchgate.netpyrroles and dipyrrolyldiketones are known to form host-guest complexes with anions, a principle that can be extended to new systems. rsc.orgacs.org

π-π Stacking Control: The arrangement of planar π-conjugated molecules via π-π stacking is a key strategy for building functional materials like organic conductors. rsc.org Research into how the dimethylphenyl group influences the stacking geometry and electronic communication between pyrrole units is needed.

Metal-Organic Frameworks (MOFs) and Polymers: Functionalizing the pyrrole or phenyl ring with coordinating groups (e.g., carboxylates, nitriles) would allow for the integration of this compound as a linker in MOFs or as a monomer in conductive polymers. nankai.edu.cn This could lead to materials with tailored porosity, conductivity, or catalytic properties. nankai.edu.cn

Emerging Analytical Techniques for Detailed Characterization

While standard techniques like NMR, IR, and mass spectrometry are indispensable, a deeper understanding of this compound and its assemblies requires more advanced analytical methods. researchgate.netnih.gov

Challenging Areas for Characterization:

Solid-State Structure: Obtaining high-quality single crystals for X-ray diffraction analysis is often a challenge but is crucial for unambiguously determining the three-dimensional structure and packing in the solid state. nih.govmdpi.com This is especially critical for confirming atropisomerism and understanding supramolecular interactions.

Thermal Properties: Techniques like Thermogravimetry (TG), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) are needed to assess the thermal stability and decomposition pathways of new derivatives, which is vital for materials science applications. researchgate.net

Chiral Analysis: For atroposelective studies, the development of robust analytical methods to determine enantiomeric excess (ee) is essential. This typically involves chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).

Surface and Interface Analysis: For applications in electronics or sensors, techniques that can probe the structure and properties of thin films, such as Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS), will be necessary.

Q & A

Q. What are the common synthetic routes for preparing 2-(3,4-Dimethylphenyl)pyrrole, and how do reaction conditions influence yield and purity?

The synthesis of pyrrole derivatives like this compound often involves cyclocondensation reactions or modifications of pre-existing pyrrole scaffolds. For example, substituted pyrroles can be synthesized using ethyl acetoacetate as a starting material under acidic or basic conditions, with reaction parameters (temperature, solvent, and catalyst) critically affecting yield and purity . Optimizing stoichiometric ratios of reagents, such as the use of ammonia or primary amines in Knorr-type syntheses, can enhance regioselectivity. Additionally, photolysis conditions may influence side-product formation, as observed in studies of similar compounds where irradiation led to H₂, CH₄, and polymer byproducts . Advanced routes may involve cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups at specific positions, requiring careful control of palladium catalysts and ligand systems .

Q. Which spectroscopic methods are most effective for characterizing the structural and electronic properties of this compound, and how can data from these techniques be interpreted?

Key spectroscopic techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide insights into proton environments and carbon frameworks. For example, substituent-induced chemical shifts in aromatic regions help confirm the attachment of dimethylphenyl groups .
  • UV-Vis Spectroscopy: Used to assess electronic transitions and conjugation effects. The basicity of pyrrole derivatives can be evaluated via UV spectral shifts in acidic/basic media .
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=N stretches in nitrile-substituted pyrroles) and hydrogen bonding interactions .
  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns, critical for verifying synthetic products .

Data interpretation should align with computational models (e.g., DFT calculations) to validate electronic properties like HOMO-LUMO gaps .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives, and what are common challenges in data refinement?

X-ray crystallography provides atomic-level resolution of bond lengths, angles, and packing arrangements. For example, studies on related pyrrole derivatives revealed deviations in planarity due to steric hindrance from substituents . Challenges include:

  • Disorder in Crystal Lattices: Aryl groups may exhibit rotational disorder, requiring refinement using constraints or split-site models .
  • Data-to-Parameter Ratios: Low ratios (<15:1) can reduce refinement accuracy, necessitating high-resolution datasets .
    Software like SHELXL is widely used for refinement, leveraging iterative least-squares methods to minimize R-factors .

Q. What strategies address contradictory data between computational simulations and experimental results for the electronic behavior of this compound-based compounds?

Discrepancies often arise from approximations in computational models (e.g., solvent effects, basis set limitations). Strategies include:

  • Hybrid Methods: Combining DFT with molecular dynamics to account for solvation and thermal fluctuations .
  • Experimental Validation: Using cyclic voltammetry to measure redox potentials and compare with computed HOMO-LUMO energies .
  • Sensitivity Analysis: Varying computational parameters (e.g., exchange-correlation functionals) to identify error sources .

Q. How can solubility challenges of this compound derivatives in polar solvents be mitigated during biological assay design?

Derivatization strategies include:

  • Introducing Hydrophilic Groups: Adding sulfonyl or hydroxyl moieties to enhance aqueous solubility .
  • Co-Solvent Systems: Using DMSO-water mixtures while ensuring solvent compatibility with assay protocols .
  • Prodrug Approaches: Temporarily masking hydrophobic groups with enzymatically cleavable units (e.g., esters) .

Q. What safety precautions are critical when handling this compound derivatives, and how should waste be managed?

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of volatile byproducts .
  • Waste Management: Segregate chemical waste and dispose via licensed facilities to prevent environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.